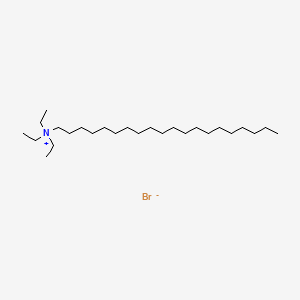

Eicosyltriethylammonium bromide

Description

BenchChem offers high-quality Eicosyltriethylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eicosyltriethylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethyl(icosyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(6-2,7-3)8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHLVTWLIORUSV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696199 | |

| Record name | N,N,N-Triethylicosan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75222-49-0 | |

| Record name | N,N,N-Triethylicosan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eicosyltriethylammonium bromide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyltriethylammonium bromide, a quaternary ammonium (B1175870) compound (QAC), represents a molecule of significant interest within the realms of organic synthesis, material science, and potentially, drug development. Its amphipathic nature, characterized by a long C20 alkyl (eicosyl) chain and a charged triethylammonium (B8662869) headgroup, imparts surfactant properties that are foundational to its utility. This technical guide provides a comprehensive overview of the known chemical properties of eicosyltriethylammonium bromide, alongside inferred characteristics based on structurally related long-chain QACs. This document details plausible experimental protocols for its synthesis and analysis, and explores its potential biological activities and applications, drawing parallels with well-studied analogues.

Chemical and Physical Properties

Quantitative experimental data for eicosyltriethylammonium bromide is not extensively available in public literature, likely due to its specialized nature. The following table summarizes its known and estimated properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₂₆H₅₆BrN | [1][2] |

| Molecular Weight | 462.63 g/mol | [1][2] |

| CAS Number | 75222-49-0 | [1][2] |

| Appearance | Likely a white to off-white solid | Inferred from similar long-chain QACs |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in alcohols and other organic solvents; sparingly soluble in water. | Inferred from surfactant properties. |

| Synonyms | N,N,N-Triethyl-1-eicosanaminium bromide | [3] |

Synthesis and Characterization

While specific literature detailing the synthesis of eicosyltriethylammonium bromide is scarce, a standard quaternization reaction (Menschutkin reaction) is the most probable synthetic route.

Experimental Protocol: Synthesis of Eicosyltriethylammonium Bromide

Objective: To synthesize Eicosyltriethylammonium Bromide from 1-bromoeicosane (B1265406) and triethylamine (B128534).

Materials:

-

1-Bromoeicosane (C₂₀H₄₁Br)

-

Triethylamine (N(C₂H₅)₃)

-

Ethanol (or another suitable polar aprotic solvent like acetonitrile)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoeicosane in a minimal amount of absolute ethanol.

-

Add a stoichiometric excess (e.g., 1.2 to 1.5 equivalents) of triethylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a solid or viscous oil, is then triturated with diethyl ether to precipitate the quaternary ammonium salt and remove unreacted starting materials.

-

Filter the solid product and wash with several portions of cold diethyl ether.

-

Dry the purified eicosyltriethylammonium bromide under vacuum to yield the final product.

Diagram of Synthetic Workflow:

Analytical Characterization

Specific spectral data for eicosyltriethylammonium bromide is not publicly available. However, the expected spectral characteristics can be inferred from the analysis of similar long-chain quaternary ammonium compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the eicosyl chain (a large multiplet for the -(CH₂)₁₈- groups, and triplets for the terminal CH₃ and the CH₂ group adjacent to the nitrogen). The triethylammonium group would exhibit a quartet for the N-CH₂ protons and a triplet for the terminal CH₃ protons of the ethyl groups.

-

¹³C NMR: The carbon NMR spectrum would show a series of peaks corresponding to the different carbon environments in the eicosyl and triethyl groups. The carbons closer to the positively charged nitrogen atom would be deshielded and appear at a higher chemical shift.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the cation (C₂₆H₅₆N⁺). The spectrum would show a prominent peak at m/z corresponding to the molecular ion of the cation (462.63 - 79.90 = 382.73). Fragmentation patterns would likely involve the loss of ethyl and longer alkyl chains.

Potential Biological Activity and Applications

While direct studies on eicosyltriethylammonium bromide are limited, the biological activities of other long-chain QACs, such as cetyltrimethylammonium bromide (CTAB), provide insights into its potential applications.[4][5]

Antimicrobial Activity

Long-chain QACs are well-known for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[4][6] The positively charged headgroup interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The long hydrophobic tail facilitates the insertion into the lipid bilayer. It is highly probable that eicosyltriethylammonium bromide would exhibit similar antimicrobial activity.

Diagram of Proposed Antimicrobial Mechanism:

Cytotoxicity and Potential as an Anticancer Agent

Studies on related QACs have demonstrated significant cytotoxicity against various cancer cell lines.[7][8] The mechanism often involves the disruption of mitochondrial membrane potential, leading to apoptosis.[8] Given its structural similarity to other cytotoxic QACs, eicosyltriethylammonium bromide could be investigated for its potential as an anticancer agent. However, this cytotoxicity also implies potential toxicity to healthy cells, a critical consideration in drug development.

Applications in Drug Delivery

The surfactant properties of long-chain QACs make them suitable for use in drug delivery systems, such as nanoemulsions and liposomes, to enhance the solubility and bioavailability of poorly water-soluble drugs. They can also be used to functionalize nanoparticles for targeted drug delivery.

Safety and Toxicology

Conclusion

Eicosyltriethylammonium bromide is a long-chain quaternary ammonium compound with significant potential as a surfactant and antimicrobial agent. While specific experimental data for this compound is limited, its properties and biological activities can be reasonably inferred from the extensive research on related QACs. Further investigation is warranted to fully characterize this molecule and explore its potential applications in drug development and other scientific fields. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in pursuing studies on this and similar long-chain quaternary ammonium salts.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. EICOSYLTRIETHYLAMMONIUM BROMIDE CAS#: 75222-49-0 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial cationic surfactant, cetyltrimethylammonium bromide, induces superoxide stress in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Antiproliferative and antibacterial potential of tetrahexylammonium bromide-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential use of cetrimonium bromide as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Eicosyltriethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of eicosyltriethylammonium bromide, a quaternary ammonium (B1175870) compound with a long alkyl chain. This document details a feasible synthetic protocol based on established chemical principles and outlines the expected analytical data for thorough characterization of the molecule. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Synthesis of Eicosyltriethylammonium Bromide

The synthesis of eicosyltriethylammonium bromide is typically achieved through a Menschutkin reaction . This well-established nucleophilic substitution reaction involves the alkylation of a tertiary amine, in this case, triethylamine (B128534), by an alkyl halide, 1-bromoeicosane (B1265406). The reaction results in the formation of a quaternary ammonium salt.

Reaction Scheme:

CH₃(CH₂)₁₉Br + N(CH₂CH₃)₃ → [CH₃(CH₂)₁₉N(CH₂CH₃)₃]⁺Br⁻

Experimental Protocol:

A detailed experimental protocol for this synthesis is provided below.

Materials:

-

1-Bromoeicosane (C₂₀H₄₁Br)

-

Triethylamine (N(C₂H₅)₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoeicosane (1 equivalent) in anhydrous acetonitrile.

-

Addition of Amine: To the stirred solution, add triethylamine (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, eicosyltriethylammonium bromide, is expected to precipitate out of the solution upon cooling or by the addition of a less polar solvent like anhydrous diethyl ether.

-

Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified white solid product under vacuum to remove residual solvent.

Characterization of Eicosyltriethylammonium Bromide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized eicosyltriethylammonium bromide. The following are the key analytical techniques and the expected data.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₆H₅₆BrN |

| Molecular Weight | 462.65 g/mol |

| Solubility | Soluble in polar solvents like chloroform, methanol; sparingly soluble in less polar solvents like acetone (B3395972) and ethyl acetate; insoluble in nonpolar solvents like hexane. |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for eicosyltriethylammonium bromide in a suitable deuterated solvent (e.g., CDCl₃) are tabulated below.

Table 1: Predicted ¹H NMR Data for Eicosyltriethylammonium Bromide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.3 - 3.5 | Quartet (q) | 6H | -N⁺-(CH₂ CH₃)₃ |

| ~ 3.1 - 3.3 | Triplet (t) | 2H | -CH₂ -N⁺- |

| ~ 1.6 - 1.8 | Multiplet (m) | 2H | -CH₂ -CH₂-N⁺- |

| ~ 1.2 - 1.4 | Triplet (t) | 9H | -N⁺-(CH₂CH₃ )₃ |

| ~ 1.2 - 1.4 | Broad Singlet | ~34H | -(CH₂ )₁₇-CH₃ |

| ~ 0.8 - 0.9 | Triplet (t) | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for Eicosyltriethylammonium Bromide

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 65 | -CH₂ -N⁺- |

| ~ 50 - 55 | -N⁺-(CH₂ CH₃)₃ |

| ~ 30 - 35 | -CH₂ -CH₃ |

| ~ 20 - 30 | -(CH₂ )₁₈- |

| ~ 10 - 15 | -N⁺-(CH₂CH₃ )₃ |

| ~ 5 - 10 | -CH₂ -CH₂-N⁺- |

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for eicosyltriethylammonium bromide are listed below.

Table 3: Predicted FTIR Data for Eicosyltriethylammonium Bromide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2965 | Strong | C-H stretch (asymmetric, CH₃) |

| 2915 - 2925 | Strong | C-H stretch (asymmetric, CH₂) |

| 2870 - 2880 | Medium | C-H stretch (symmetric, CH₃) |

| 2845 - 2855 | Medium | C-H stretch (symmetric, CH₂) |

| 1465 - 1475 | Medium | C-H bend (scissoring, CH₂) |

| 1375 - 1385 | Medium | C-H bend (symmetric, CH₃) |

| ~ 1480 | Variable | C-N⁺ stretch |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For eicosyltriethylammonium bromide, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for Eicosyltriethylammonium Bromide

| m/z (Da) | Assignment |

| 382.46 | [M-Br]⁺ (Eicosyltriethylammonium cation) |

Fragmentation Pattern: The fragmentation of the eicosyltriethylammonium cation under collision-induced dissociation (CID) would likely proceed through pathways such as the loss of neutral alkene fragments (e.g., ethene from the ethyl groups) or cleavage of the long alkyl chain.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of eicosyltriethylammonium bromide. The outlined experimental protocol, based on the reliable Menschutkin reaction, offers a clear path to obtaining this long-chain quaternary ammonium salt. The tabulated and predicted analytical data serve as a valuable reference for researchers to confirm the successful synthesis and purity of the compound. The provided diagrams visually summarize the synthesis workflow and structural aspects, aiding in the comprehension of the presented information. This guide is intended to be a valuable resource for scientists and professionals engaged in the development and application of novel chemical entities.

Eicosyltriethylammonium bromide molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of eicosyltriethylammonium bromide. It also details a general experimental protocol for its synthesis, relevant to professionals in organic synthesis and drug development.

Molecular Structure and Formula

Eicosyltriethylammonium bromide is a quaternary ammonium (B1175870) salt. Its structure consists of a central nitrogen atom bonded to three ethyl groups and one long-chain eicosyl group (a 20-carbon alkyl chain). The positive charge on the quaternary nitrogen is balanced by a bromide anion.

Chemical Formula: C₂₆H₅₆BrN[1][2]

Synonyms: N,N,N-Triethyl-1-eicosanaminium Bromide, Triethyleicosylammonium bromide, n-Eicosyltriethylammonium Bromide[1][3]

Molecular Structure:

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 75222-49-0 | [1][2][3] |

| Molecular Weight | 462.63 g/mol | [1][2] |

| Appearance | White solid (general for similar compounds) | [4] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

Experimental Protocols

A. General Synthesis of Quaternary Ammonium Bromides

The synthesis of eicosyltriethylammonium bromide can be achieved through the quaternization of triethylamine (B128534) with 1-bromoeicosane (B1265406). This is a standard procedure for creating quaternary ammonium salts.

Materials:

-

Triethylamine

-

1-Bromoeicosane

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 1-bromoeicosane in the chosen anhydrous solvent.

-

Add a stoichiometric equivalent or a slight excess of triethylamine to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to drive the reaction to completion.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the product, eicosyltriethylammonium bromide, often precipitates from the solution upon cooling.

-

The solid product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent to yield the final white crystalline product.

B. Characterization Techniques

The structure and purity of the synthesized eicosyltriethylammonium bromide can be confirmed using various analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the eicosyl and triethyl groups and the overall structure of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the eicosyltriethylammonium cation (C₂₆H₅₆N⁺) and will also show isotopic patterns characteristic of the bromide salt. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance will result in two molecular ion peaks separated by two mass units.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic C-H and C-N vibrational bands in the molecule.

Logical Relationships and Potential Applications

The molecular structure of eicosyltriethylammonium bromide, with its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium headgroup, imparts surfactant properties. This amphiphilic nature is key to its potential applications in areas such as drug delivery, where it can self-assemble into micelles or vesicles to encapsulate therapeutic agents.

References

- 1. Cas 75222-49-0,EICOSYLTRIETHYLAMMONIUM BROMIDE | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cetyldimethylethylammonium bromide | C20H44N.Br | CID 31280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Eicosyltriethylammonium Bromide: A Technical Whitepaper

CAS Number: 75222-49-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyltriethylammonium bromide, a quaternary ammonium (B1175870) compound (QAC), is characterized by a twenty-carbon alkyl chain (eicosyl) and a triethylammonium (B8662869) head group. While specific experimental data for this compound is limited in publicly accessible literature, its structural class suggests significant potential in applications ranging from organic synthesis to materials science and antimicrobial research. This technical guide provides a summary of the available data for eicosyltriethylammonium bromide and extrapolates its likely properties and mechanisms of action based on extensive research into structurally related long-chain quaternary ammonium compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into its potential applications, experimental evaluation, and underlying principles of its chemical and biological activity.

Chemical and Physical Properties

Quantitative experimental data for eicosyltriethylammonium bromide is not widely available in published literature. The following table summarizes the known information.[1][2][3][4][5] The lack of specific data points like melting and boiling points is common for specialized long-chain quaternary ammonium salts that may not have undergone extensive physical characterization.

| Property | Value | Source |

| CAS Number | 75222-49-0 | [1][2][3][4][5] |

| Molecular Formula | C26H56BrN | [1][2] |

| Molecular Weight | 462.63 g/mol | [2] |

| Synonyms | N,N,N-Triethyl-1-eicosanaminium Bromide, n-Eicosyltriethylammonium Bromide | [1][4] |

| Appearance | Not Available | |

| Melting Point | N/A | [1] |

| Boiling Point | N/A | [1] |

| Solubility | Inferred to have low solubility in water and higher solubility in organic solvents. | [6] |

| Storage Temperature | Room temperature or 2-8°C Refrigerator has been suggested by suppliers. | [4][5] |

Synthesis

Eicosyltriethylammonium bromide is primarily noted as a compound useful in organic synthesis.[4] The synthesis of similar quaternary ammonium bromides can be generalized as the quaternization of a tertiary amine with an alkyl halide. In this case, it would involve the reaction of triethylamine (B128534) with 1-bromoeicosane.

A general synthetic workflow is depicted below:

Caption: Generalized synthesis workflow for Eicosyltriethylammonium Bromide.

Potential Applications and Biological Activity

While direct studies on eicosyltriethylammonium bromide are scarce, the broader class of long-chain QACs is well-researched, particularly for their surfactant and antimicrobial properties.

Surfactant Properties

QACs with long alkyl chains are cationic surfactants. The positively charged headgroup and the long hydrophobic tail allow them to reduce surface tension and form micelles in solution. These properties are fundamental to their use as detergents, emulsifiers, and phase-transfer catalysts.

Antimicrobial and Cytotoxic Activity

Long-chain QACs are known to exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses.[7][8][9] The primary mechanism of action involves the disruption of the cell membrane. The positively charged ammonium headgroup interacts with the negatively charged components of the bacterial cell wall, while the long hydrophobic tail penetrates the lipid bilayer, leading to membrane disorganization, leakage of cellular contents, and ultimately cell death.[9][10]

The length of the alkyl chain is a critical determinant of antimicrobial efficacy. Generally, QACs with chain lengths between C12 and C16 show the highest activity against both Gram-positive and Gram-negative bacteria.[9] While the C20 chain of eicosyltriethylammonium bromide is longer, it is still expected to possess antimicrobial properties, though its optimal target spectrum might differ.

It is important to note that the same properties that confer antimicrobial activity also lead to cytotoxicity in mammalian cells.[11] The disruption of cell membranes is a non-specific mechanism. Therefore, the therapeutic application of such compounds requires a careful balance between efficacy and toxicity.

The proposed mechanism of antimicrobial action is illustrated in the following diagram:

Caption: Proposed mechanism of antimicrobial action for long-chain QACs.

Experimental Protocols

Given the lack of specific experimental data for eicosyltriethylammonium bromide, this section outlines general protocols used to assess the key properties of long-chain QACs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Methodology:

-

Preparation of Stock Solution: Dissolve a known weight of eicosyltriethylammonium bromide in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

-

Incubation: Incubate the plate under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Observation and MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxicity of a compound.

Workflow:

Caption: Workflow for MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the growth medium and replace it with a fresh medium containing various concentrations of eicosyltriethylammonium bromide. Include untreated control wells.

-

Incubation: Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or acidified isopropanol.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Safety and Handling

-

Skin and Eye Irritation: QACs can be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Respiratory Irritation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area or with respiratory protection.

-

Hygroscopicity: Some QACs are hygroscopic. Store in a tightly sealed container in a dry place.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Eicosyltriethylammonium bromide is a long-chain quaternary ammonium compound with potential applications in organic synthesis and as a cationic surfactant. While specific experimental data is limited, its structural characteristics strongly suggest that it possesses antimicrobial and cytotoxic properties, similar to other well-studied long-chain QACs. The information and generalized protocols provided in this technical guide offer a starting point for researchers and drug development professionals interested in exploring the properties and potential applications of this compound. Further experimental investigation is necessary to fully characterize its physicochemical properties, biological activity, and safety profile.

References

- 1. Cas 75222-49-0,EICOSYLTRIETHYLAMMONIUM BROMIDE | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. EICOSYLTRIETHYLAMMONIUM BROMIDE | 75222-49-0 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. calpaclab.com [calpaclab.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. agritechem.com [agritechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Eicosyltriethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Eicosyltriethylammonium bromide (CAS No. 75222-49-0). Due to the limited availability of specific experimental data for this compound, this document also furnishes comprehensive, representative experimental protocols for the determination of its core physicochemical characteristics.

Core Physical Properties

Eicosyltriethylammonium bromide is a quaternary ammonium (B1175870) salt, a class of compounds widely utilized as surfactants in various industrial and pharmaceutical applications. Its structure, featuring a long hydrophobic eicosyl (C20) tail and a hydrophilic triethylammonium (B8662869) head group, imparts amphiphilic properties that are crucial for its function.

Table 1: Summary of Known Physical Properties of Eicosyltriethylammonium Bromide

| Property | Value | Source |

| CAS Number | 75222-49-0 | [1] |

| Molecular Formula | C₂₆H₅₆BrN | [1] |

| Molecular Weight | 462.63 g/mol | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Critical Micelle Concentration (CMC) | Data not available | N/A |

While specific experimental values for the melting point, boiling point, solubility, and CMC of Eicosyltriethylammonium bromide are not readily found in the surveyed literature, the behavior of homologous series of alkyltrimethylammonium and alkyltriethylammonium bromides can provide an indication of its expected properties. Generally, for long-chain quaternary ammonium salts, the Critical Micelle Concentration (CMC) decreases as the length of the alkyl chain increases[2]. Therefore, Eicosyltriethylammonium bromide is expected to have a very low CMC in aqueous solutions. The solubility in water is also expected to be low due to its long hydrophobic tail, while it is likely to be more soluble in organic solvents[3].

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of surfactants like Eicosyltriethylammonium bromide.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this occurs over a narrow range. The capillary method is a common and reliable technique for this determination[4][5][6].

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the Eicosyltriethylammonium bromide sample is thoroughly dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Tap the sealed end of the capillary tube on a hard surface to compact the powder, aiming for a sample height of 2-3 mm[5][7].

-

-

Apparatus Setup:

-

Insert the filled capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar digital device).

-

Place a calibrated thermometer in the designated port of the apparatus.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, start heating at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 15-20 °C below the estimated melting point[4].

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the substance.

-

References

- 1. scbt.com [scbt.com]

- 2. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Critical micelle concentration of Eicosyltriethylammonium bromide

An In-depth Technical Guide to the Critical Micelle Concentration of Eicosyltriethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Eicosyltriethylammonium Bromide and its CMC

Eicosyltriethylammonium bromide (C₂₆H₅₆BrN) is a quaternary ammonium (B1175870) compound featuring a 20-carbon alkyl chain.[1] Like other long-chain surfactants, it is expected to exhibit surface-active properties and form micelles above a certain concentration in a solvent, known as the critical micelle concentration (CMC).[2] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers begin to aggregate into organized structures called micelles, leading to a significant change in various physicochemical properties of the solution, such as surface tension, conductivity, and light scattering.[2][3]

The CMC is a critical parameter for any application involving surfactants. In drug delivery, for instance, micelles can encapsulate hydrophobic drugs within their core, increasing their solubility and bioavailability.[4][5] The efficiency of such a system is highly dependent on the stability of the micelles, which is directly related to the CMC.[6] Quaternary ammonium surfactants, in particular, are of great interest for their antimicrobial properties and their use as carriers for DNA and other therapeutic agents.[4][7]

Quantitative Data: CMC Estimation

As of the latest literature review, specific experimental CMC values for Eicosyltriethylammonium bromide are not published. However, the CMC of ionic surfactants within a homologous series (differing only by the length of the alkyl chain) follows a predictable trend. The relationship can be described by the Stauff-Klevens rule:

log(CMC) = A - B * n

where n is the number of carbon atoms in the hydrophobic chain, and A and B are constants specific to the surfactant series and the experimental conditions (e.g., temperature, solvent).[8][9]

For the closely related series of n-alkyl trimethylammonium bromides (CₙTAB), extensive data is available.[8][10] We can use this data to illustrate the expected trend and provide a rough estimate for the C20 analogue, Eicosyltriethylammonium bromide. The constant B for single-chain ionic surfactants is typically around 0.3.[8] The CMC decreases significantly as the alkyl chain length increases due to the stronger hydrophobic interactions.[8]

Table 1: Experimental CMC Values for n-Alkyl Trimethylammonium Bromides in Water at 25°C and an Estimated Value for the C20 Analogue.

| Surfactant (n-Alkyl Group) | Number of Carbon Atoms (n) | CMC (mM) | Reference |

| Decyl (C10) | 10 | ~65 | [8] |

| Dodecyl (C12) | 12 | ~16 | [8] |

| Tetradecyl (C14) | 14 | ~4 | [8][9] |

| Hexadecyl (C16) | 16 | ~0.9 | [8][9] |

| Octadecyl (C18) | 18 | ~0.3 | [8][9] |

| Eicosyl (C20) (Estimated) | 20 | ~0.07 | Extrapolated |

Disclaimer: The CMC value for Eicosyltriethylammonium bromide is an estimation based on the trend of a homologous series of n-alkyl trimethylammonium bromides. The substitution of methyl with ethyl groups on the headgroup may cause minor deviations. Experimental verification is required for an accurate determination.

Experimental Protocols for CMC Determination

Several reliable methods exist for the experimental determination of the CMC of ionic surfactants.[3][11] The choice of method depends on the nature of the surfactant, the required precision, and the available instrumentation. Below are detailed protocols for three common techniques.

Conductometry

This method is highly suitable for ionic surfactants like Eicosyltriethylammonium bromide because it relies on changes in the electrical conductivity of the solution.[12][13] Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as dissociated ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some of the counterions, leads to a decrease in the slope of the conductivity versus concentration plot.[13] The CMC is determined from the break point in this plot.[12]

Methodology:

-

Solution Preparation: Prepare a stock solution of Eicosyltriethylammonium bromide in high-purity deionized water at a concentration well above the expected CMC (e.g., 10 mM). Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the estimated CMC.

-

Apparatus: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature (e.g., 25°C).[14]

-

Measurement:

-

Start by measuring the conductivity of the pure solvent (deionized water).

-

Sequentially measure the conductivity of each prepared surfactant solution, starting from the most dilute.

-

Ensure the conductivity cell is thoroughly rinsed with the next solution to be measured before taking a reading.

-

Allow the reading to stabilize at a constant temperature before recording the value.[14]

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will show two linear regions with different slopes.[12]

-

Fit linear regression lines to the data points in the pre-micellar and post-micellar regions.

-

The concentration at the intersection of these two lines is the CMC.[15]

-

Surface Tensiometry

This is a classic and widely applicable method for determining the CMC of any surfactant.[2][16] Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers. At the CMC, micelles begin to form in the bulk solution, and the concentration of free monomers (and thus the surface tension) remains almost constant.[2][11]

Methodology:

-

Solution Preparation: Prepare a series of surfactant solutions in deionized water, spanning a wide range of concentrations around the estimated CMC.

-

Apparatus: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) equipped with a thermostatted sample vessel to ensure constant temperature.[13]

-

Measurement:

-

Calibrate the instrument with high-purity water.

-

Measure the surface tension of each solution, starting from the pure solvent and proceeding to the most concentrated solution.

-

Ensure the ring or plate is thoroughly cleaned and dried between measurements.

-

Allow the surface tension reading to equilibrate before recording.

-

-

Data Analysis:

-

Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C).[11]

-

The plot will show a region where surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant.[11]

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[2]

-

Fluorescence Spectroscopy with Pyrene (B120774) Probe

This is a highly sensitive method that utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[17] In water (a polar environment), pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into their nonpolar, hydrophobic core. This change in environment causes a noticeable shift in the intensities of certain vibrational peaks in its emission spectrum.[17][18]

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of pyrene in a volatile organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).[18]

-

Prepare a series of surfactant solutions in deionized water.

-

To each surfactant solution, add a small, constant amount of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.5 µM).[19] The volume of the organic solvent should be minimal (<1%) to avoid affecting the CMC.

-

-

Apparatus: Use a fluorescence spectrometer.

-

Measurement:

-

Data Analysis:

-

Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the surfactant concentration.

-

The plot will typically be sigmoidal. Below the CMC, the ratio is low and relatively constant. As micelles form, the ratio increases sharply before leveling off at a higher value.

-

The CMC is determined from the midpoint of the transition in the sigmoidal curve, often calculated by finding the intersection of the extrapolated pre- and post-micellar baseline slopes.[17]

-

Visualizations

Experimental Workflow for CMC Determination

Caption: General workflow for determining the Critical Micelle Concentration (CMC).

Conceptual Model of Micellar Drug Delivery

Caption: Micelle formation for hydrophobic drug encapsulation and delivery.

Conclusion

While the precise CMC of Eicosyltriethylammonium bromide awaits experimental determination, a strong theoretical and practical framework exists for its investigation. Based on data from homologous surfactants, its CMC is expected to be very low, characteristic of surfactants with long hydrophobic tails, making it a potentially efficient agent for micellar applications at low concentrations. The detailed protocols for conductometry, tensiometry, and fluorescence spectroscopy provided herein offer robust methodologies for researchers to accurately determine this crucial parameter. Understanding the CMC is the first step toward harnessing the potential of Eicosyltriethylammonium bromide in advanced applications, particularly in the development of novel drug delivery systems where the stability and efficiency of micellar carriers are paramount.

References

- 1. Predicting critical micellar concentrations using graph convolutional neural networks for Cationic Surfactants and ionic liquids - American Chemical Society [acs.digitellinc.com]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. justagriculture.in [justagriculture.in]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. journals.stmjournals.com [journals.stmjournals.com]

- 17. agilent.com [agilent.com]

- 18. rsc.org [rsc.org]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

Eicosyltriethylammonium bromide safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the original SDS and institutional safety protocols before handling this chemical.

Chemical Identification and Physical Properties

Eicosyltriethylammonium bromide is a quaternary ammonium (B1175870) salt.[1][2][3][4][5] Its chemical structure consists of a twenty-carbon alkyl chain (eicosyl) attached to a positively charged nitrogen atom, which is also bonded to three ethyl groups. The bromide ion acts as the counterion.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 75222-49-0 | [1][2][3][4][5] |

| Molecular Formula | C26H56BrN | [1][2][3] |

| Molecular Weight | 462.63 g/mol | [1][2][3] |

| Appearance | Solid, Powder | [6] |

| Color | White | [6] |

| Odor | Slight | [6] |

| Storage Temperature | Room temperature | [3][6] |

Hazard Identification and Classification

Eicosyltriethylammonium bromide is classified as a hazardous substance. The primary hazards are summarized in the table below.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[7][8] |

| Skin irritation | 2 | H315: Causes skin irritation.[7][8][9] |

| Serious eye damage | 1 | H318: Causes serious eye damage.[7][8] |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[7][8] |

| Specific target organ toxicity - repeated exposure, Oral (Gastrointestinal tract) | 2 | H373: May cause damage to organs (Gastrointestinal tract) through prolonged or repeated exposure if swallowed.[7][8] |

| Short-term (acute) aquatic hazard | 1 | H400: Very toxic to aquatic life. |

| Long-term (chronic) aquatic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[7][8] |

Diagram 1: Hazard Relationship Overview

Caption: Logical relationships between routes of exposure and health hazards.

Handling Precautions and Experimental Protocols

Strict adherence to safety protocols is mandatory when handling Eicosyltriethylammonium bromide. The following sections detail the necessary precautions and a general experimental workflow.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][9]

-

Hand Protection: Wear protective gloves.[9] Nitrile rubber gloves are a suitable option.

-

Skin and Body Protection: Wear protective clothing and boots as required to prevent skin exposure.[9] A lab coat is the minimum requirement.

-

Respiratory Protection: In case of dust or aerosol generation, use a dust respirator.[9] Ensure the respirator is NIOSH/MSHA or European Standard EN 149 approved.[10][11]

General Handling Protocol

-

Ventilation: Handling should be performed in a well-ventilated area.[9] The use of a local exhaust or a chemical fume hood is strongly recommended to prevent dust dispersion.[9]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[6][9] Do not breathe dust.[7][8]

-

Hygiene: Wash hands and face thoroughly after handling.[7][9] Do not eat, drink, or smoke in the work area.[7][8]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6][7] Store locked up.[7][12]

Diagram 2: Safe Handling Workflow

Caption: A stepwise workflow for the safe handling of Eicosyltriethylammonium bromide.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| If Swallowed | Call a POISON CENTER or doctor if you feel unwell.[7][8] Rinse mouth.[7][8] Do NOT induce vomiting.[10][11] |

| If on Skin | Wash with plenty of soap and water.[7][8] If skin irritation occurs, get medical advice/attention.[7][9] Take off contaminated clothing and wash it before reuse.[7][9] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[7][8] Call a POISON CENTER or doctor if you feel unwell.[7][8] If not breathing, give artificial respiration.[11] |

| If in Eyes | Rinse cautiously with water for several minutes.[7][8][9] Remove contact lenses, if present and easy to do.[7][8][9] Continue rinsing.[7][8][9] Immediately call a POISON CENTER or doctor.[7] |

Accidental Release and Firefighting Measures

Accidental Release

In the event of a spill, evacuate the area and ensure adequate ventilation.[7] Avoid inhalation of dust and contact with the substance.[7]

Containment and Cleanup:

-

Cover drains to prevent entry into the sewer system.[7]

-

Collect, bind, and pump off spills.[7]

-

Take up the material dry and dispose of it properly.[7]

-

Clean the affected area thoroughly.[7]

-

Avoid the generation of dust.[7]

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Special Hazards: The substance is combustible.[7] Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[7] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[7]

-

Firefighter Protection: Firefighters should stay in the danger area only with a self-contained breathing apparatus.[7] Protective clothing should be worn to prevent skin contact.[7]

Ecological Information

Eicosyltriethylammonium bromide is very toxic to aquatic life with long-lasting effects.[7][8] Avoid release to the environment and do not let the product enter drains.[7][8]

Table 4: Ecotoxicity Data

| Test | Species | Result | Exposure Time | Guideline |

| Chronic toxicity | Daphnia magna (Water flea) | NOEC: 0.023 mg/L | 21 days | OECD Test Guideline 211 |

| Biodegradability | Aerobic | 100% (Readily biodegradable) | 11 days | OECD Test Guideline 301E |

| Bioaccumulation | Cyprinus carpio (Carp) | BCF: 407 - 741 | 8 Weeks | - |

Note: Ecotoxicity data is based on a similar substance, N-Cetyl-N,N,N-trimethylammonium bromide, as per the available SDS.[7]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[7] Do not mix with other waste.[7] Handle uncleaned containers as you would the product itself.[7]

References

- 1. Cas 75222-49-0,EICOSYLTRIETHYLAMMONIUM BROMIDE | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. EICOSYLTRIETHYLAMMONIUM BROMIDE CAS#: 75222-49-0 [m.chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. uwyo.edu [uwyo.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

Solubility Profile of Eicosyltriethylammonium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyltriethylammonium bromide (C26H56BrN), a quaternary ammonium (B1175870) salt, possesses a unique molecular structure that dictates its solubility in various media. This technical guide provides a comprehensive overview of the solubility characteristics of this long-chain cationic surfactant in organic solvents. Due to the limited availability of specific quantitative data for Eicosyltriethylammonium bromide, this document presents analogous data from structurally similar long-chain quaternary ammonium salts to provide a predictive framework for its behavior. Furthermore, detailed experimental protocols for solubility determination and synthesis are outlined to assist researchers in their laboratory work.

Introduction to Eicosyltriethylammonium Bromide

Eicosyltriethylammonium bromide is a quaternary ammonium compound characterized by a positively charged nitrogen atom covalently bonded to three ethyl groups and a long C20 alkyl chain (eicosyl group). This amphiphilic structure, with a hydrophilic quaternary ammonium head and a long hydrophobic alkyl tail, governs its solubility and interfacial activity. Such compounds are of significant interest in various applications, including as phase transfer catalysts, surfactants in formulations, and as active components in drug delivery systems. Understanding their solubility in organic solvents is crucial for optimizing reaction conditions, formulation development, and purification processes.

Generally, the solubility of quaternary ammonium salts is dictated by the principle of "like dissolves like". The ionic head group favors interaction with polar solvents, while the long alkyl chain promotes solubility in non-polar organic solvents. The overall solubility in a specific solvent is a balance between these two opposing characteristics.

Analogous Solubility Data

Table 1: Solubility of Cetyltrimethylammonium Bromide (CTAB) at 20°C

| Solvent | Solubility | Reference |

| Ethanol (B145695) | >200 g/L | [1] |

| Methanol | >200 g/L | [1] |

| Acetone | Slightly soluble | [1] |

| Diethyl Ether | Almost insoluble | [1] |

| Chloroform (B151607) | Soluble | [2] |

| Benzene | Almost insoluble | [1] |

Table 2: Qualitative Solubility of Tetra-n-octylammonium Bromide (TOAB)

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Water | Less soluble | [3] |

Table 3: Solubility of Tetramethylammonium (B1211777) Bromide at 25°C

| Solvent | Solubility ( g/100 g of solvent) | Reference |

| 1-Butanol | 0.062 | [4] |

| Acetonitrile | 0.22 | [4] |

| Chloroform | 0.0057 | [4] |

| Methanol | 4.32 | [4] |

Based on this analogous data, it can be predicted that Eicosyltriethylammonium bromide will exhibit good solubility in polar protic solvents like ethanol and methanol, and moderate to good solubility in chlorinated solvents like chloroform and dichloromethane. Its solubility is expected to be limited in non-polar aprotic solvents such as ethers and aromatic hydrocarbons.

Experimental Protocols

Synthesis of Eicosyltriethylammonium Bromide

The synthesis of Eicosyltriethylammonium bromide is typically achieved through the quaternization of a tertiary amine (triethylamine) with a long-chain alkyl halide (1-bromoeicosane).

Workflow for Synthesis and Purification:

Materials:

-

1-Bromoeicosane

-

Triethylamine

-

Anhydrous Acetonitrile (or another suitable polar aprotic solvent)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoeicosane in anhydrous acetonitrile.

-

Add a stoichiometric excess (e.g., 1.2 equivalents) of triethylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is then triturated with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried in a vacuum oven.

Determination of Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.

Experimental Workflow for Solubility Determination:

Materials and Equipment:

-

Eicosyltriethylammonium bromide

-

Organic solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or water bath with agitation

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of Eicosyltriethylammonium bromide to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a shaking incubator or a thermostated water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtering the solution through a syringe filter compatible with the solvent.

-

Accurately pipette a known volume of the clear saturated solution into a volumetric flask and dilute to a known volume with the same solvent.

-

Determine the concentration of Eicosyltriethylammonium bromide in the diluted sample using a suitable analytical method. A pre-established calibration curve is required for quantification.

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L or mol/L.

Analytical Techniques for Quantification

Several analytical techniques can be employed to determine the concentration of Eicosyltriethylammonium bromide in the saturated solvent during solubility studies.

-

UV-Vis Spectrophotometry: While the alkyl and ammonium moieties do not have strong chromophores in the standard UV-Vis range, it is possible to use this method if the compound forms a complex with a chromogenic agent or if the analysis is performed in a region where the compound exhibits some absorbance. A calibration curve of absorbance versus concentration must be prepared.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the bromide counter-ion allows for detection at low wavelengths) is a powerful technique for separating and quantifying the compound. A suitable stationary and mobile phase must be developed.

-

Gravimetric Analysis: This method involves evaporating a known volume of the saturated solution to dryness and weighing the residue. While simple, it can be less accurate for solvents with high boiling points or if the compound is not thermally stable.

Conclusion

This technical guide has provided an in-depth overview of the solubility of Eicosyltriethylammonium bromide in organic solvents. By leveraging analogous data from structurally similar compounds, a predictive understanding of its solubility behavior has been established. The detailed experimental protocols for both the synthesis of the compound and the determination of its solubility offer practical guidance for researchers. For professionals in drug development and other scientific fields, a thorough understanding of these properties is fundamental for the successful application of this versatile quaternary ammonium salt. It is recommended that experimental verification of solubility be conducted for specific solvent systems and conditions relevant to the intended application.

References

Eicosyltriethylammonium Bromide: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

**Abstract

Introduction

Quaternary ammonium (B1175870) compounds are a class of organic salts with the general formula R4N+X−, where R is an alkyl or aryl group and X is a halide or other anion. Their amphiphilic nature, arising from a hydrophilic cationic head and a hydrophobic tail, allows them to be effective surfactants, phase-transfer catalysts, and antimicrobial agents. The length of the alkyl chain significantly influences their physicochemical properties, including thermal stability. This guide focuses on eicosyltriethylammonium bromide, a QAC with a C20 alkyl chain.

Predicted Thermal Stability

The thermal stability of long-chain quaternary ammonium bromides is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For long-chain QACs, TGA curves generally show a multi-step degradation process. While specific data for eicosyltriethylammonium bromide is unavailable, data from analogous compounds like cetyltrimethylammonium bromide (CTAB) suggest that decomposition typically begins at temperatures above 200°C.[4][5]

Table 1: Predicted TGA Data for Eicosyltriethylammonium Bromide (Based on Analogous Compounds)

| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Description |

| Onset of Decomposition (T_onset) | 200 - 250 | > 5 | Initial degradation of the compound. |

| Major Decomposition | 250 - 400 | 70 - 90 | Primary degradation of the organic components. |

| Final Residue | > 400 | < 10 | Residual char or inorganic bromide salts. |

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and decomposition. For crystalline solids like eicosyltriethylammonium bromide, a sharp endothermic peak corresponding to its melting point would be expected. Studies on similar compounds, such as tetradodecylammonium bromide, have shown melting points in the range of 80-90°C.[6]

Table 2: Predicted DSC Data for Eicosyltriethylammonium Bromide (Based on Analogous Compounds)

| Thermal Transition | Predicted Temperature (°C) | Enthalpy Change (ΔH) | Description |

| Melting Point (T_m) | 85 - 100 | Endothermic | Transition from solid to liquid state. |

| Decomposition | > 200 | Exothermic/Endothermic | Thermal degradation of the molecule. |

Predicted Degradation Pathways

The thermal degradation of quaternary ammonium salts can proceed through several mechanisms, with the Hofmann elimination and nucleophilic substitution (SN2) being the most common.

Hofmann Elimination

In the presence of a strong base, or at elevated temperatures, quaternary ammonium hydroxides undergo a β-elimination reaction to form an alkene, a tertiary amine, and water. For eicosyltriethylammonium bromide, a similar pathway can be initiated by the bromide ion acting as a base at high temperatures.

The predicted products of Hofmann elimination would be 1-eicosene (B165122) and triethylamine (B128534) hydrobromide.

Nucleophilic Substitution (SN2)

The bromide anion can also act as a nucleophile, attacking one of the ethyl groups on the nitrogen atom in an SN2 reaction. This would lead to the formation of bromoethane (B45996) and eicosyldiethylamine.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of long-chain quaternary ammonium salts, based on methodologies reported in the literature for similar compounds.

Thermogravimetric Analysis (TGA) Protocol

Differential Scanning Calorimetry (DSC) Protocol

Conclusion

While direct experimental data on the thermal stability and degradation of eicosyltriethylammonium bromide is limited, analysis of analogous long-chain quaternary ammonium compounds provides valuable insights. It is predicted that eicosyltriethylammonium bromide exhibits thermal decomposition at temperatures exceeding 200°C, likely proceeding through a combination of Hofmann elimination and SN2 reaction pathways. The experimental protocols and predictive data presented in this guide offer a foundational understanding for researchers and professionals working with this compound, emphasizing the need for empirical validation for specific applications. Future studies should focus on obtaining precise TGA and DSC data for eicosyltriethylammonium bromide and identifying its degradation products through techniques such as gas chromatography-mass spectrometry (GC-MS) to confirm these predictions.

References

Eicosyltriethylammonium Bromide: An In-Depth Technical Guide

An enigma in the world of quaternary ammonium (B1175870) salts, Eicosyltriethylammonium Bromide remains a compound of limited public scientific discourse. Despite its commercial availability and presumed utility in organic synthesis, a detailed historical account of its discovery and a comprehensive body of research outlining its specific properties and applications are conspicuously absent from readily accessible scientific literature.

This technical guide aims to consolidate the available information on Eicosyltriethylammonium bromide, focusing on its fundamental chemical identity and the general context of the broader class of quaternary ammonium salts (QAS) to which it belongs. However, the lack of specific research on this compound precludes a detailed discussion of its history, experimental protocols for its synthesis and use, and any associated biological signaling pathways.

Core Chemical Identity

Eicosyltriethylammonium bromide is a quaternary ammonium salt. These compounds are characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups. In the case of Eicosyltriethylammonium bromide, these groups are one eicosyl group (a 20-carbon alkyl chain) and three ethyl groups. The positive charge of the quaternary ammonium cation is balanced by a bromide anion.

| Property | Value | Source |

| CAS Number | 75222-49-0 | [1] |

| Molecular Formula | C26H56BrN | [1] |

| Molecular Weight | 462.65 g/mol | [1] |

| Synonyms | N,N,N-Triethyl-1-eicosanaminium bromide, n-Eicosyltriethylammonium Bromide | [1] |

General Synthesis of Quaternary Ammonium Salts

While a specific, detailed protocol for the synthesis of Eicosyltriethylammonium bromide has not been identified in the reviewed literature, the general method for preparing such compounds is well-established and known as the Menschutkin reaction .[2][3] This reaction involves the alkylation of a tertiary amine with an alkyl halide.

A plausible synthetic route for Eicosyltriethylammonium bromide would involve the reaction of triethylamine (B128534) with 1-bromoeicosane.

Figure 1: Plausible synthetic pathway for Eicosyltriethylammonium Bromide.

General Experimental Protocol for Menschutkin Reaction (Illustrative):

-

Reactant Preparation: Equimolar amounts of the tertiary amine (e.g., triethylamine) and the alkyl halide (e.g., 1-bromoeicosane) are dissolved in a suitable solvent. The choice of solvent can influence the reaction rate and yield.[3]

-

Reaction Conditions: The reaction mixture is typically stirred at a specific temperature for a set period. The optimal temperature and reaction time vary depending on the specific reactants.[3]

-

Product Isolation and Purification: Upon completion of the reaction, the quaternary ammonium salt product may precipitate out of the solution, or the solvent may be removed under reduced pressure. The crude product is then often purified by recrystallization from an appropriate solvent system to yield the final, pure compound.[3]

Potential Applications and Biological Activity

While specific applications for Eicosyltriethylammonium bromide are not detailed in the available literature beyond a general mention of its use in "organic synthesis," the broader class of long-chain quaternary ammonium salts possesses a wide range of applications.[1] These are primarily driven by their surfactant properties and antimicrobial activity.

Long-chain QAS are known to have disruptive effects on microbial cell membranes, leading to their use as disinfectants and antiseptics. The length of the alkyl chain is a critical determinant of their biological activity.

Due to the lack of specific studies on Eicosyltriethylammonium bromide, it is not possible to create diagrams of any signaling pathways it might be involved in.

Conclusion

References

Eicosyltriethylammonium Bromide: A Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyltriethylammonium bromide, a quaternary ammonium (B1175870) salt characterized by a long C20 alkyl chain, holds significant potential in various domains of organic synthesis. While specific documented applications of this particular compound are not abundant in readily available literature, its structural similarity to other long-chain quaternary ammonium salts, such as hexadecyltriethylammonium bromide and cetyltrimethylammonium bromide (CTAB), provides a strong basis for understanding its core applications. This guide elucidates the fundamental roles of eicosyltriethylammonium bromide as a phase transfer catalyst, a surfactant in micellar catalysis, and a templating agent in the synthesis of nanomaterials. The principles and experimental protocols are detailed, drawing from closely related and well-documented analogues, to provide a practical framework for researchers.

Introduction

Quaternary ammonium salts are a versatile class of organic compounds with a wide array of applications in industrial and laboratory-scale organic synthesis. Their utility primarily stems from their ability to function as phase transfer catalysts, facilitating reactions between reactants located in immiscible phases. Eicosyltriethylammonium bromide, with its lipophilic C20 alkyl chain and a hydrophilic triethylammonium (B8662869) bromide headgroup, is structurally optimized to act as an effective interfacial agent. This technical guide explores its key applications, providing detailed experimental methodologies and data where available, based on analogous compounds.

Core Applications in Organic Synthesis

The primary applications of eicosyltriethylammonium bromide and its analogues in organic synthesis can be categorized into three main areas:

-

Phase Transfer Catalysis (PTC): Facilitating reactions between aqueous-soluble nucleophiles and organic-soluble electrophiles.

-

Surfactant and Micellar Catalysis: Enhancing reaction rates and selectivity by forming micelles that can solubilize reactants and alter the reaction microenvironment.

-

Templating and Capping Agent in Nanoparticle Synthesis: Directing the size, shape, and stability of nanoparticles.

Eicosyltriethylammonium Bromide as a Phase Transfer Catalyst

Phase transfer catalysis is a powerful technique that circumvents the insolubility of reactants in biphasic systems. A phase transfer catalyst, such as eicosyltriethylammonium bromide, transports a reactant from one phase (typically aqueous) to another (typically organic), where the reaction proceeds.

Mechanism of Phase Transfer Catalysis

The catalytic cycle involves the quaternary ammonium cation forming an ion pair with the aqueous-soluble anion. The lipophilic nature of the long alkyl chains allows this ion pair to be extracted into the organic phase, where the now "naked" and highly reactive anion can react with the organic substrate.

Caption: General mechanism of phase transfer catalysis.

Application Example: C-Alkylation of Phenylacetonitrile Derivatives

A notable application of long-chain quaternary ammonium salts is in the C-alkylation of active methylene (B1212753) compounds. Based on a patented process for the synthesis of 1-(4-chlorophenyl)cyclobutyl cyanide, a key intermediate for pharmaceuticals, we can outline a representative protocol where a compound like hexadecyltriethylammonium bromide (a close analogue to eicosyltriethylammonium bromide) is employed as a phase transfer catalyst.

Table 1: Reaction Parameters for the Synthesis of 1-(4-chlorophenyl)cyclobutyl cyanide

| Parameter | Value | Reference |

| Reactants | 4-chlorophenylacetonitrile, 1,3-dibromopropane (B121459) | [1] |

| Base | Powdered potassium hydroxide (B78521) | [1] |

| Solvent | Toluene (B28343) | [1] |

| Phase Transfer Catalyst | Hexadecyltriethylammonium bromide (or similar) | [1] |

| Catalyst Loading | 0.05 - 0.15 molar equivalents | [1] |

| Temperature | 40 - 60 °C | [1] |

| Yield | > 80% (reported for analogous systems) |

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)cyclobutyl cyanide

This protocol is adapted from EP0863868A1 and serves as a representative example.

-

Reaction Setup: To a stirred mixture of powdered potassium hydroxide (132 g) and hexadecyltriethylammonium bromide (0.1 molar equivalents) in toluene (360 ml), add a solution of 1-(3,4-dichlorophenyl)acetonitrile (92.1 g) and 1,3-dibromopropane (105 g) in toluene (66 ml) over 1.5 hours at a temperature of 60°C.

-

Reaction Progression: After the initial addition, add water (60 ml) while maintaining the temperature at 60°C. Add the remaining reactant solution over 30 minutes and continue stirring for 2.5 hours at 60°C.

-

Work-up: Quench the reaction by adding water (254 ml) over 15 minutes at 60°C. Stir the mixture for 20 minutes, then allow the phases to separate. The organic phase contains the desired product, which can be isolated by standard procedures such as distillation or crystallization.

References

Aggregation Behavior of Eicosyltriethylammonium Bromide in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyltriethylammonium bromide (C20TEAB) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its long hydrophobic eicosyl (C20) chain and hydrophilic triethylammonium (B8662869) headgroup impart significant surface activity, making it a subject of interest for various applications, including as a template for mesoporous materials and as a potential component in drug delivery systems. Understanding the aggregation behavior of C20TEAB in aqueous solutions is paramount for optimizing its performance in these roles. This guide provides an in-depth overview of the principles governing its self-assembly into micelles, details the experimental methodologies used for characterization, and presents expected quantitative data based on analogous long-chain quaternary ammonium surfactants.

Introduction to Surfactant Aggregation

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) headgroup. In aqueous solutions, these molecules exhibit unique behavior. At low concentrations, they exist as monomers. However, as the concentration increases, they tend to adsorb at the air-water interface, reducing the surface tension of the solution.